Methyl quinuclidine-4-carboxylate hydrochloride chemical properties
Methyl quinuclidine-4-carboxylate hydrochloride chemical properties
This guide details the chemical properties, synthesis, and applications of Methyl quinuclidine-4-carboxylate hydrochloride , a specialized bicyclic amine derivative used in medicinal chemistry.[1]
[1][2]
Chemical Identity & Physical Properties
Methyl quinuclidine-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of quinuclidine-4-carboxylic acid.[1][2] It features a rigid, bicyclic [2.2.2] cage structure that confers unique steric and electronic properties compared to flexible piperidine analogs.[2][3]
Core Data Table
| Property | Value |
| CAS Number | 102872-28-6 (Salt); 51069-26-2 (Free Base) |
| IUPAC Name | Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride |
| Molecular Formula | C₉H₁₅NO₂[1][2][4][5][6][7] · HCl |
| Molecular Weight | 205.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents (Hexane, Ether) |
| pKa (Conjugate Acid) | ~9.1 – 9.3 (Estimated)* |
| Hygroscopicity | Hygroscopic; requires storage under desiccant |
*Note: The pKa is lower than parent quinuclidine (11.[2][3]0) due to the inductive electron-withdrawing effect of the C4-ester group transmitted through the cage.[1]
Structural Analysis & Stereochemistry
Rigidity and Symmetry
Unlike piperidine derivatives which exist in chair/boat conformational equilibria, the quinuclidine core is structurally locked.[3]
-
Symmetry: The molecule possesses
symmetry (passing through the N1 and C4 atoms).[2][3] -
Achirality: Due to the plane of symmetry inherent in the 4-substituted [2.2.2] system, methyl quinuclidine-4-carboxylate is achiral .[1][2] This simplifies drug development by eliminating the need for enantioselective synthesis or chiral resolution, unlike its 3-substituted counterparts (e.g., 3-quinuclidinol).[1][2]
Electronic Effects (Grob's Rule)
The "cage" structure allows for efficient transmission of inductive effects.[2][3] The electron-withdrawing ester group at position 4 lowers the electron density on the bridgehead nitrogen (position 1), reducing its basicity compared to unsubstituted quinuclidine. This modulation is critical for tuning the pharmacokinetic profile (logD, membrane permeability) of drugs incorporating this scaffold.[3]
Synthesis & Preparation
The synthesis of the methyl ester is typically achieved via the direct esterification of the parent acid, quinuclidine-4-carboxylic acid . The acid precursor itself is synthesized via a multi-step route involving the cyclization of acyclic or piperidine precursors.[2][3]
Laboratory Scale Synthesis Protocol (Esterification)
Objective: Conversion of Quinuclidine-4-carboxylic acid to Methyl quinuclidine-4-carboxylate HCl.
Reagents:
-
Quinuclidine-4-carboxylic acid HCl (Starting Material)[1][2][7]
-
Thionyl Chloride (
) or HCl gas[2][3]
Workflow:
-
Activation: Cool anhydrous methanol (
) and slowly add thionyl chloride (1.5 eq) dropwise to generate anhydrous HCl in situ. -
Addition: Add quinuclidine-4-carboxylic acid hydrochloride in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM/NH4OH) or LC-MS. -
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
-
Purification: Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization. Filter and dry under vacuum.[2][3]
Synthesis Pathway Diagram
The following DOT diagram illustrates the logical flow from the precursor acid to the final salt, including the equilibrium dynamics of the free base.
Caption: Step-by-step synthesis workflow for the esterification of quinuclidine-4-carboxylic acid.
Reactivity & Stability
Hydrolysis
The ester bond at C4 is sterically exposed enough to undergo hydrolysis, but the rigid cage offers some protection compared to flexible esters.[3]
-
Acidic Hydrolysis: Reversible; leads back to the carboxylic acid.[2][3]
-
Basic Hydrolysis (Saponification): Rapidly yields the carboxylate salt.[2][3] Care must be taken when handling the free base in aqueous basic media to prevent inadvertent hydrolysis.[2][3]
Free Base Liberation
The hydrochloride salt is stable.[2][3] To generate the free base for nucleophilic applications or coupling:
-
Neutralize with saturated
or (pH ~10).[2][3] -
Extract immediately with DCM or Chloroform.[2][3] Note: The free base is volatile and may sublime under high vacuum.[3]
Applications in Drug Discovery
Bioisostere for Flexible Esters
The quinuclidine ring is often used to replace the flexible diethylamino or piperidino moieties in bioactive molecules.[2][3] The 4-carboxylate derivative specifically offers a rigidified ester motif.[1][2][3]
-
Benefit: Reduces the entropic penalty of binding to receptors (e.g., GPCRs) by locking the pharmacophore in a productive conformation.[3]
Nicotinic & Muscarinic Ligands
Quinuclidine derivatives are privileged scaffolds for targeting Acetylcholine receptors (nAChR and mAChR).[2][3]
-
Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[2][3]
-
Specificity: Substituents at the 4-position (like the methyl ester) modulate the size and polarity, affecting selectivity between
and nAChR subtypes.
Prodrug Design
Recent research (e.g., J. Med.[2][3] Chem. 2023) utilizes the quinuclidine-4-carboxylate moiety as a pro-moiety to enhance the solubility and metabolic stability of amino acid-based drugs.[1][2] The basic nitrogen improves aqueous solubility via salt formation, while the ester linkage allows for enzymatic release of the active cargo in vivo.[3]
References
-
ChemScene. (n.d.).[2][3] Methyl quinuclidine-4-carboxylate hydrochloride Product Information. Retrieved from [2]
-
Organic Syntheses. (n.d.). Synthesis of Quinuclidine Derivatives. Organic Syntheses, Coll. Vol. 5. Retrieved from [2][3]
-
Rais, R. et al. (2023).[2][3] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [2]
-
Grob, C. A. (1954).[2][3] Polar Effects in the Quinuclidine Series. Helvetica Chimica Acta.[2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] Methyl quinuclidine-4-carboxylate hydrochloride SDS. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. prepchem.com [prepchem.com]
- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
